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Cat. No.: B1681793

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suritozole, also known by its developmental code MDL 26,479, is a cognition-enhancing agent
that has been investigated for its potential therapeutic effects in depression and Alzheimer's
disease. It is a derivative of 1,2,4-triazole-3-thione and is characterized as a partial inverse
agonist of the benzodiazepine binding site on the y-aminobutyric acid type A (GABA-A)
receptor. This document provides a comprehensive overview of the chemical structure,
properties, and available experimental data for Suritozole.

Chemical Structure and Properties

Suritozole is a small molecule with the IUPAC name 5-(3-fluorophenyl)-2,4-dimethyl-2,4-
dihydro-3H-1,2,4-triazole-3-thione. Its chemical and physical properties are summarized in the
tables below.

Table 1: Chemical Identification of Suritozole
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Identifier Value

5-(3-fluorophenyl)-2,4-dimethyl-2,4-dihydro-3H-

UPAC Name 1,2,4-triazole-3-thione

Synonyms MDL 26,479

CAS Number 110623-33-1

Chemical Formula C10H10FN3S

SMILES CN1C(=S)N(C)N=C1C2=CC=CC(F)=C2
InChl Key IWDUZEHNLHFBRZ-UHFFFAOYSA-N

ble 2: Physicochemical ies of Suritozol

Property Value

Molecular Weight 223.27 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

ble 3: EI | Analvsis of Suritozol

Element Percentage

Carbon (C) 53.80%

Hydrogen (H) 4.51%

Fluorine (F) 8.51%

Nitrogen (N) 18.82%

Sulfur (S) 14.36%
Synthesis

A general synthetic route for 2,4-dihydro-3H-1,2,4-triazole-3-thiones, the chemical class to
which Suritozole belongs, has been described. The specific synthesis of Suritozole involves
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the reaction of 3-fluorobenzohydrazide with an isothiocyanate derivative followed by
cyclization.

Experimental Protocol: General Synthesis of 5-Aryl-2,4-
dihydro-1,2,4-triazole-3-thiones

This protocol outlines a general method that can be adapted for the synthesis of Suritozole.
Materials:

o Substituted benzohydrazide (e.g., 3-fluorobenzohydrazide)

Alkyl or aryl isothiocyanate

Ethanol

Potassium hydroxide

Hydrochloric acid

Procedure:

¢ A solution of the substituted benzohydrazide in ethanol is prepared.
e An equimolar amount of the isothiocyanate is added to the solution.
e The mixture is refluxed for several hours.

 After cooling, a solution of potassium hydroxide in ethanol is added, and the mixture is
refluxed again.

e The solvent is removed under reduced pressure.

e The residue is dissolved in water and acidified with hydrochloric acid to precipitate the
product.

e The crude product is collected by filtration, washed with water, and recrystallized from a
suitable solvent (e.g., ethanol) to yield the purified 5-aryl-2,4-dihydro-1,2,4-triazole-3-thione.
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Note: For the synthesis of Suritozole, 3-fluorobenzohydrazide and a methylating agent for the
nitrogen and sulfur atoms would be required in a multi-step synthesis.

Pharmacological Properties

Suritozole acts as a patrtial inverse agonist at the benzodiazepine site of the GABA-A receptor.
This mechanism is distinct from typical benzodiazepines, which are positive allosteric
modulators. As an inverse agonist, Suritozole is believed to reduce the constitutive activity of
the GABA-A receptor, leading to an enhancement of cholinergic function.

Table 4: Pharmacokinetic Parameters of Suritozole in

Healthy Male Volunteers (Single Dose)

Apparent Oral Clearance
(L/h)

2 - 465 mg 0.5-3.38 52.9-13.8

Table 5: Pharmacokinetic Parameters of Suritozole in
Healthy Male Volunteers (Multiple Doses)

Dose (twice daily for 28 days) Terminal Half-life (h)

30-120 mg Independent of dose

Tmax: Time to maximum plasma concentration

Mechanism of Action and Signaling

Suritozole's primary mechanism of action is the modulation of the GABA-A receptor. As a
partial inverse agonist, it binds to the benzodiazepine site and is thought to decrease the
GABA-stimulated chloride ion influx. This reduction in GABAergic inhibition is hypothesized to
lead to a secondary enhancement of cholinergic neurotransmission, which may contribute to its
cognitive-enhancing effects. The precise downstream signaling cascade following Suritozole's
interaction with the GABA-A receptor is not fully elucidated but is an area of active research.
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Figure 1. Proposed mechanism of action for Suritozole.

Preclinical and Clinical Studies

Suritozole has been evaluated in preclinical models and early-stage clinical trials for its
potential in treating cognitive deficits and depression.

Preclinical Data

In a rat model of traumatic brain injury, chronic administration of Suritozole was investigated

for its effects on spatial memory deficits.

Table 6: Effect of Suritozole on Spatial Memory in a Rat

lel of . o

Treatment Group Dosage Outcome

No significant difference in
] ) 5 mg/kg or 10 mg/kg (60 min latency to reach goal platform
Delayed Chronic Dosing ] ]
before testing) compared to saline-treated

injured rats (p > 0.05).

Significantly shorter latencies

) ) Not specified (daily from 24h to reach goal platform
Early Chronic Dosing o )
post-injury) compared to saline-treated

injured rats (p < 0.05).

Clinical Data

Suritozole was investigated for the treatment of depression and Alzheimer's disease; however,
clinical development appears to have been discontinued. Detailed results from these clinical
trials are not widely available in the public domain.
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Experimental Protocols
GABA-A Receptor Binding Assay (General Protocol)

This protocol describes a general method for a competitive radioligand binding assay to
determine the affinity of a test compound like Suritozole for the GABA-A receptor.

Materials:

o Rat brain cortex membranes (source of GABA-A receptors)

[3H]-Flunitrazepam (radioligand)

Test compound (e.g., Suritozole)

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4)

Unlabeled benzodiazepine (e.g., Diazepam) for non-specific binding determination
Glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:

Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge
the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting
supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple
times by resuspension and centrifugation in fresh buffer.

Binding Assay: In triplicate, incubate the brain membranes with a fixed concentration of [3H]-
Flunitrazepam and varying concentrations of the test compound (Suritozole).

Total Binding: Incubate membranes with [*H]-Flunitrazepam only.

Non-specific Binding: Incubate membranes with [3H]-Flunitrazepam and a high concentration
of unlabeled diazepam.
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Incubate all samples at 0-4°C for a sufficient time to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound
and free radioligand. Wash the filters with ice-cold assay buffer.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the
radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the logarithm of the test compound
concentration to determine the ICso value. The Ki value can then be calculated using the
Cheng-Prusoff equation.
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Figure 2. Workflow for a GABA-A receptor binding assay.
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Conclusion

Suritozole is a noteworthy compound due to its uniqgue mechanism of action as a patrtial
inverse agonist at the benzodiazepine site of the GABA-A receptor. While early research
showed promise for its use as a cognitive enhancer, its clinical development was not pursued.
The information presented in this guide provides a technical foundation for researchers
interested in Suritozole and related compounds, highlighting its chemical characteristics,
pharmacological profile, and the methodologies used to study it. Further research would be
necessary to fully elucidate its therapeutic potential and downstream signaling effects.

 To cite this document: BenchChem. [Suritozole: A Technical Guide to its Chemical Structure
and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681793#suritozole-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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